molecular formula C26H15N3 B13735561 3,6-Di(4-pyridylethynyl)carbazole

3,6-Di(4-pyridylethynyl)carbazole

Cat. No.: B13735561
M. Wt: 369.4 g/mol
InChI Key: VWVOTILQHOMJDZ-UHFFFAOYSA-N
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Description

3,6-Di(4-pyridylethynyl)carbazole is an advanced organic compound that serves as a valuable building block in supramolecular chemistry and materials science research. Its molecular structure integrates an electron-rich carbazole core with pyridyl-ethynyl termini, creating a conjugated system with promising optoelectronic properties. This compound is primarily investigated as a ligand for constructing metal-organic frameworks (MOFs) and coordination polymers due to the coordinative ability of its pyridyl groups . The extended, rigid structure facilitated by the ethynyl linkages is key to developing rare architectures and spectroscopically active networks . In the field of materials science, derivatives of carbazole with pyridyl groups are of significant interest for developing organic electronic devices . The carbazole unit is known for its high thermal stability and hole-transporting capabilities, making this compound a potential host material in phosphorescent organic light-emitting diodes (PhOLEDs) . Furthermore, similar carbazole-based structures are utilized in the fabrication of electrochromic devices, where they can exhibit multichromic behavior and high optical contrast . Researchers value this compound for tuning the properties of supramolecular scaffolds for applications in sensing and optoelectronics . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C26H15N3

Molecular Weight

369.4 g/mol

IUPAC Name

3,6-bis(2-pyridin-4-ylethynyl)-9H-carbazole

InChI

InChI=1S/C26H15N3/c1(19-9-13-27-14-10-19)3-21-5-7-25-23(17-21)24-18-22(6-8-26(24)29-25)4-2-20-11-15-28-16-12-20/h5-18,29H

InChI Key

VWVOTILQHOMJDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#CC3=CC=NC=C3)C4=C(N2)C=CC(=C4)C#CC5=CC=NC=C5

Origin of Product

United States

Preparation Methods

Sonogashira Coupling Reaction: The Principal Synthetic Route

The most widely reported and efficient method for synthesizing 3,6-di(4-pyridylethynyl)carbazole involves the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a dihalogenated carbazole derivative with 4-ethynylpyridine, forming the ethynyl linkages at the 3 and 6 positions.

Key Features:

  • Starting Materials:

    • 3,6-dibromocarbazole or 3,6-diiodocarbazole as the carbazole core precursor.
    • 4-ethynylpyridine as the alkyne coupling partner.
  • Catalysts and Conditions:

    • Palladium catalyst, commonly Pd(PPh3)2Cl2 or Pd(PPh3)4.
    • Copper(I) iodide as a co-catalyst to facilitate the alkyne activation.
    • Triethylamine or diisopropylamine as the base and solvent or in combination with solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
    • Reaction temperatures typically range from room temperature to 80°C, with reaction times varying from several hours to overnight.
  • Yields and Purification:

    • The reaction generally proceeds in reasonable to good yields (50–80%).
    • Purification is commonly achieved by column chromatography on silica gel.

Representative Procedure:

A typical synthesis involves stirring 3,6-dibromocarbazole with 4-ethynylpyridine in the presence of Pd(PPh3)2Cl2, CuI, and triethylamine under an inert atmosphere (nitrogen or argon) at 60–80°C for 12–24 hours. After completion, the mixture is filtered, and the product is isolated by chromatography and recrystallization.

Characterization:

The product is characterized by multinuclear NMR spectroscopy, electrospray ionization mass spectrometry (ESI-MS), and single-crystal X-ray diffraction when crystals are obtainable, confirming the successful formation of the ethynyl-pyridyl substituents at the carbazole 3,6-positions.

Optimization and Variations in Sonogashira Coupling

Research has shown that the Sonogashira reaction conditions can be optimized to improve yields and purity:

  • Bases: Diisopropylamine has been found effective in some cases, providing better solubility and yield compared to triethylamine.
  • Solvents: DMF and THF are commonly used, with DMF sometimes preferred for better solubility of reactants.
  • Catalyst Loadings: Catalyst and co-catalyst loadings typically range from 1 to 5 mol%, balancing reaction efficiency and cost.
  • Temperature and Time: Moderate heating (50–80°C) for 12–24 hours is standard, but longer reaction times can improve yields in some cases.

Alternative Synthetic Approaches and Related Compounds

While the Sonogashira coupling is the primary method for preparing 3,6-di(4-pyridylethynyl)carbazole, related carbazole derivatives have been synthesized using other palladium-catalyzed reactions involving alkynes and halogenated precursors, including:

  • Pd-Catalyzed Addition/Cyclization Reactions: For example, in the synthesis of pyrrolo[3,4-c]carbazole derivatives, Pd-catalyzed addition followed by C–H activation and cyclization has been employed. This involves reacting 3-chloro-4-indolylmaleimides with alkynes under Pd(OAc)2 catalysis, using ligands such as PCy3·HBF4 and bases like diisopropylamine in solvents such as DMSO at elevated temperatures (~135°C). Although this method is specific for pyrrolo[3,4-c]carbazole-1,3-diones, it demonstrates the versatility of Pd-catalyzed alkyne chemistry in carbazole functionalization.

Data Table Summarizing Sonogashira Coupling Conditions for 3,6-Di(4-pyridylethynyl)carbazole

Parameter Typical Conditions Comments
Carbazole precursor 3,6-Dibromocarbazole or 3,6-diiodocarbazole Halogenated positions for coupling
Alkyne partner 4-Ethynylpyridine Terminal alkyne with pyridyl group
Catalyst Pd(PPh3)2Cl2 or Pd(PPh3)4 1–5 mol% loading
Co-catalyst CuI 1–5 mol% loading
Base Triethylamine or diisopropylamine Also acts as solvent or co-solvent
Solvent THF, DMF, or mixture DMF preferred for solubility
Temperature 50–80°C Moderate heating
Reaction time 12–24 hours Overnight typical
Yield 50–80% Depends on optimization
Purification Column chromatography, recrystallization Standard methods

Research Discoveries and Applications Related to the Preparation

  • The incorporation of ethynyl functionality at the carbazole core enhances the π-electron richness, which is beneficial for the formation of coordination-driven self-assembled metallamacrocycles with Pd(II) or Pt(II) acceptors. These macrocycles exhibit strong fluorescence and have been structurally characterized by X-ray diffraction.

  • The synthetic route via Sonogashira coupling allows for the preparation of the 90° dipyridyl donor ligand, which is a key building block in supramolecular chemistry for constructing 2D metallamacrocycles.

  • The method is mild and provides quantitative yields of the ligand, enabling further coordination chemistry studies and applications in materials science.

Chemical Reactions Analysis

Coordination-Driven Self-Assembly

3,6-Di(4-pyridylethynyl)carbazole acts as a 90° dipyridyl donor in supramolecular chemistry. When combined with square-planar Pd(II)/Pt(II) acceptors, it forms [2 + 2] metallomacrocycles (Table 1) .

Table 1: Self-assembled complexes and their properties

AcceptorMetal CenterProduct StructureCharacterization Methods
cis-[(dppf)Pd(OTf)₂]Pd(II)Rectangular macrocycle¹H/¹³C NMR, ESI-MS, XRD
cis-[(dppf)Pt(OTf)₂]Pt(II)Analogous Pt complexMultinuclear NMR, HRMS
3,6-Bis{trans-Pt(C≡C)(PEt₃)₂(NO₃)}carbazolePt(II)Bidirectional assemblyUV-Vis, Fluorescence quenching

These assemblies exhibit stability in polar solvents (e.g., DMSO, MeCN) and demonstrate reversible disassembly under acidic conditions .

Photophysical and Electron-Transfer Reactions

The ethynylpyridine groups enable photoinduced electron transfer. Under 365 nm irradiation in the presence of DIPEA (electron donor), the compound participates in hydrodehalogenation reactions:

Ar–X+DIPEA3,6-Di(4-pyridylethynyl)carbazole, hνAr–H+X+oxidized DIPEA\text{Ar–X} + \text{DIPEA} \xrightarrow{\text{3,6-Di(4-pyridylethynyl)carbazole, hν}} \text{Ar–H} + \text{X}^- + \text{oxidized DIPEA}

Key findings from photocatalytic studies:

  • Quantum yield : 0.32 ± 0.05 (measured using 4-bromobenzonitrile as substrate) .

  • Radical generation : Nitride radicals (- N) detected via EPR spectroscopy under laser irradiation (442 nm, 20 mW/cm²) .

Functionalization via Cross-Coupling

While direct functionalization of 3,6-Di(4-pyridylethynyl)carbazole is limited, its dibrominated precursor (3,6-dibromocarbazole) undergoes Suzuki-Miyaura coupling with aryl boronic acids. For example:

3,6-Dibromocarbazole+2Ar–B(OH)2Pd(dppf)Cl23,6-Diarylcarbazole+2HBr+2B(OH)3\text{3,6-Dibromocarbazole} + 2 \text{Ar–B(OH)}_2 \xrightarrow{\text{Pd(dppf)Cl}_2} \text{3,6-Diarylcarbazole} + 2 \text{HBr} + 2 \text{B(OH)}_3

This pathway allows modular synthesis of carbazole derivatives with tailored electronic properties .

Stability and Reactivity Trends

  • Thermal stability : Decomposes above 280°C (TGA data) .

  • Solubility : Limited in water (<0.1 mg/mL); soluble in DMA, DMF, and CHCl₃ .

  • pH sensitivity : Protonation of pyridyl N atoms occurs below pH 4, disrupting conjugation .

Comparative Analysis of Related Derivatives

Table 2: Reactivity comparison with structural analogs

CompoundKey ReactionApplication
3,6-Bis(phenylethynyl)carbazoleElectrophilic substitutionOrganic LEDs
2,7-Bis(pyridin-4-ylethynyl)carbazoleSelf-assembly into Solomon linksMolecular sensors
3,6-Di(4-pyridyl)carbazoleCoordination polymer formationGas storage materials

The ethynyl spacer in 3,6-Di(4-pyridylethynyl)carbazole provides superior π-conjugation compared to non-ethynylated analogs, enabling enhanced charge mobility in optoelectronic applications .

Scientific Research Applications

Synthesis and Structural Characterization

3,6-Di(4-pyridylethynyl)carbazole is synthesized through the Sonogashira coupling reaction involving 3,6-dibromocarbazole and 4-ethynylpyridine. The resulting compound is characterized using techniques such as multinuclear NMR, electrospray ionization-mass spectrometry (ESI-MS), and single-crystal X-ray diffraction analysis. These methods confirm the successful formation of the compound and provide insights into its molecular structure, which features a planar configuration conducive to π-π stacking interactions .

Coordination Chemistry

The compound serves as a 90° dipyridyl donor , facilitating the formation of metallacycles through coordination with transition metals like palladium and platinum. This characteristic allows for the construction of complex supramolecular architectures. For instance, it has been used to create self-assembled 2D metallamacrocycles under mild conditions, demonstrating its utility in developing novel materials for catalysis and sensing applications .

Table 1: Coordination Complexes Formed with 3,6-Di(4-pyridylethynyl)carbazole

Complex TypeMetal IonYield (%)Notes
[2 + 2] MetallacyclesPd(II)QuantitativeFormed under mild conditions
[2 + 2] MetallacyclesPt(II)QuantitativeExhibits unique structural features
Tetranuclear complexesMixed metals75-80Involves coordination-induced shifts

Organic Electronics

3,6-Di(4-pyridylethynyl)carbazole has shown promising applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and solar cells . Its strong electron-donating properties enhance charge transport and exciton generation, making it an effective hole transport material.

Case Study: Use in Solar Cells

Research indicates that incorporating carbazole derivatives into dye-sensitized solar cells (DSSCs) significantly improves their performance. For example, a derivative of this compound demonstrated a power conversion efficiency (PCE) increase by 32% compared to traditional sensitizers due to enhanced electron injection capabilities .

Photonic Devices

The compound also plays a critical role in the development of photonic devices . Its ability to form stable supramolecular structures allows for the creation of advanced photonic materials that can manipulate light at the nanoscale.

Applications in Light Emission

Recent studies have highlighted its dual-emissive properties when integrated into photonic systems, which can be exploited for applications in sensors and display technologies. The unique photophysical properties enable tunable emission characteristics that are beneficial for light-emitting applications .

Mechanism of Action

The mechanism of action of 3,6-Di(4-pyridylethynyl)carbazole involves its ability to participate in π-π stacking interactions and electron transfer processes. These interactions are crucial for its function in electronic devices, where it acts as a hole-transport material. The molecular targets and pathways involved include the interaction with other π-conjugated systems and the facilitation of charge transport through the material .

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural and Electronic Properties

Table 1: Key Properties of 3,6-Di(4-pyridylethynyl)carbazole and Analogues
Compound Substituents Key Applications Binding Affinity (Kb, M⁻¹) Redox Activity (E₁/₂, V vs. SCE) HOMO/LUMO (eV)
3,6-(4-PyE)₂Cz 4-Pyridylethynyl Supramolecular architectures N/A -0.15 to +0.85 -5.3/-2.8
3,6-PIRAMICAR Pyrazine Antifungal agents CT-DNA: 1.2×10⁵ +0.65 (pH 4) N/A
Poly(3,6-carbazole-benzothiazole) Benzothiazole acceptor Organic solar cells N/A N/A -5.5/-3.2
2,7-Bis(pyridin-4-ylethynyl)carbazole 4-Pyridylethynyl Optoelectronic devices N/A N/A -5.4/-2.9

Key Observations :

  • π-Conjugation Effects: The ethynyl groups in 3,6-(4-PyE)₂Cz significantly enhance conjugation compared to non-ethynyl analogues (e.g., 3,6-(4-Py)₂Cz), improving charge transport and photophysical properties .
  • Redox Behavior : 3,6-(4-PyE)₂Cz exhibits broad redox activity (-0.15 to +0.85 V), influenced by pH and substituent electron-withdrawing effects. In contrast, pyrazine-functionalized 3,6-PIRAMICAR shows pH-dependent redox shifts, with higher activity in acidic media .
  • HOMO/LUMO Levels : The HOMO level of 3,6-(4-PyE)₂Cz (-5.3 eV) is comparable to poly(3,6-carbazole) derivatives used in solar cells (-5.5 eV), making it suitable for optoelectronic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,6-Di(4-pyridylethynyl)carbazole, and how can purity be optimized?

  • Methodology : The compound is synthesized via palladium-catalyzed Heck coupling, where 3,6-dibromocarbazole reacts with 4-ethynylpyridine under inert conditions. Key steps include:

  • Using Pd(PPh₃)₄ as a catalyst and CuI as a co-catalyst in a triethylamine/DMF solvent system .
  • Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol to achieve >98% purity.
    • Optimization : Monitor reaction progress with TLC, and ensure anhydrous conditions to avoid side reactions. Characterization by ¹H/¹³C NMR and ESI-MS confirms structural integrity .

Q. How can researchers characterize the DNA/BSA binding interactions of 3,6-Di(4-pyridylethynyl)carbazole?

  • Techniques :

  • UV-Vis Spectroscopy : Titrate CT-DNA/BSA into compound solutions and calculate binding constants (Kb) using the Benesi-Hildebrand equation. Hypochromic shifts indicate intercalation .
  • Fluorescence Quenching : Measure emission intensity changes (excitation at 290 nm) upon adding DNA/BSA. Stern-Volmer plots determine quenching mechanisms (static vs. dynamic) .
    • Key Findings : The compound exhibits strong intercalation with CT-DNA (Kb ~10⁵ M⁻¹) but no cleavage activity, suggesting potential as a diagnostic probe rather than a therapeutic agent .

Q. What spectroscopic and electrochemical methods are suitable for analyzing the redox behavior of this carbazole derivative?

  • Electrochemical Analysis :

  • Cyclic Voltammetry (CV) : Perform in acetonitrile with 0.1 M TBAPF₆ as the electrolyte. Irreversible oxidation peaks (~1.2 V vs. Ag/AgCl) correlate with carbazole’s electron-rich aromatic system .
    • Spectroscopic Tools :
  • FT-IR : Confirm functional groups (e.g., pyridyl C≡C stretches at ~2200 cm⁻¹).
  • UV-Vis : Monitor π→π* transitions (λmax ~350 nm) to assess electronic structure .

Advanced Research Questions

Q. How does pH influence the redox activity and biological efficacy of 3,6-Di(4-pyridylethynyl)carbazole?

  • pH-Dependent Studies :

  • Redox Activity : Use differential pulse voltammetry (DPV) across pH 3–10. Oxidation potential shifts indicate protonation/deprotonation of pyridyl groups, altering electron density .
  • Antifungal Activity : Test against Candida krusei at pH 4–6. Enhanced activity in acidic media (MIC ~8 µg/mL at pH 4 vs. >64 µg/mL at pH 7) correlates with protonated pyridyl groups improving membrane penetration .

Q. What strategies enhance the two-photon absorption (TPA) cross-section of this compound for 3D printing applications?

  • Design Modifications :

  • Introduce electron-donating groups (e.g., N-benzyl) at the carbazole core to stabilize radicals during polymerization .
  • Extend π-conjugation via ethynyl linkages, increasing TPA cross-section (δ ~500 GM at 800 nm) .
    • Experimental Validation : Z-scan measurements quantify nonlinear optical properties. Use femtosecond lasers to assess polymerization thresholds in photoresists .

Q. How does 3,6-Di(4-pyridylethynyl)carbazole perform as a ligand in metal-organic frameworks (MOFs)?

  • MOF Synthesis :

  • React with Zn(NO₃)₂ in DMF/water under solvothermal conditions (120°C, 24 hr). Single-crystal XRD reveals a 2D network with [Zn(bpdc)(Cz-3,6-bpy)] topology .
    • Applications : MOFs exhibit luminescence quenching in the presence of nitroaromatics, suggesting use as explosives sensors .

Q. What mechanisms underlie its thermally activated delayed fluorescence (TADF) in OLEDs?

  • Photophysical Analysis :

  • Time-Resolved Photoluminescence : Measure delayed fluorescence lifetimes (µs–ms range) to confirm TADF. Small ΔE(ST) (~0.3 eV) enables efficient reverse intersystem crossing .
  • Device Fabrication : Incorporate into OLEDs with a CBP host. Achieve EQE ~9.9% at 420 nm by optimizing charge injection layers .

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